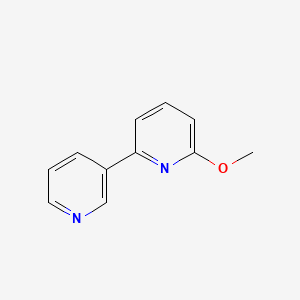
1,1,1-trifluoro-2-(methylsulfanyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-(methylsulfanyl)ethane, also known as TMS, is an organosulfur compound used in a variety of scientific research applications. It is a colorless and odorless liquid with a boiling point of about -25°C. TMS is widely used as a solvent in organic synthesis, as a reagent in organic chemistry, and as a starting material in the production of pharmaceuticals, agricultural chemicals, and other organic compounds. TMS is also used as a reference compound in the quantitative analysis of organic compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1-trifluoro-2-(methylsulfanyl)ethane has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds, as well as in the quantitative analysis of organic compounds. It is also used as a reference compound in spectroscopic studies, and as a reagent in organic synthesis.
Wirkmechanismus
1,1,1-trifluoro-2-(methylsulfanyl)ethane is a Lewis acid, meaning it can accept electrons from other molecules. This allows it to act as a catalyst in organic synthesis, speeding up the rate of reaction and increasing the yield of desired products.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound, and it is not known to be toxic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1-trifluoro-2-(methylsulfanyl)ethane has several advantages for use in laboratory experiments. It is a relatively non-toxic and non-carcinogenic compound, and it is relatively easy to synthesize and store. It is also a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. The main limitation of this compound is that it can react with other compounds, making it unsuitable for use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 1,1,1-trifluoro-2-(methylsulfanyl)ethane. It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals, pesticides, and other chemicals. It could also be used as a reference compound in quantitative analysis of organic compounds, and as a reagent in organic synthesis. Additionally, it could be used in the development of new catalysts for organic synthesis. Finally, it could be explored as a potential source of sulfur for the production of sulfur-containing compounds.
Synthesemethoden
1,1,1-trifluoro-2-(methylsulfanyl)ethane is synthesized by the reaction of trifluoromethane (CHF3) with sulfur dioxide in the presence of a catalyst. This reaction is carried out in a closed system at a temperature of about 200°C and a pressure of about 400 psi. The reaction produces a mixture of this compound and sulfur-containing byproducts, which can be separated by distillation.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-2-methylsulfanylethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3S/c1-7-2-3(4,5)6/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDSMUHBKMJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)
![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)

![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)





![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)

![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)
![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)